molecular formula C18H13Cl2N5O2 B2647259 6-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 892481-62-8

6-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2647259
CAS No.: 892481-62-8
M. Wt: 402.24
InChI Key: UVKPCFVPKUQSNL-UHFFFAOYSA-N
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Description

6-(2,4-Dichlorobenzyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a high-purity synthetic small molecule designed for biochemical research. This compound features a [1,2,3]triazolo[4,5-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its versatile interactions with biological targets. The structure is further modified with a 2,4-dichlorobenzyl group at the 6-position and a 4-methoxyphenyl substituent at the 3-position, which are typically incorporated to fine-tune properties like lipophilicity, electronic distribution, and binding affinity. Potential Research Applications & Value: Based on the established biological profiles of analogous compounds, this derivative is a candidate for investigation in several research areas. [1,2,3]Triazolo[4,5-d]pyrimidine derivatives have been identified as key structures in developing inhibitors for various enzymes . Researchers may explore its potential as a kinase inhibitor, an antiviral agent, or an antimicrobial compound. The specific substituents suggest it may be suited for studies in oncology, infectious diseases, or enzymology. Researchers should consult the current scientific literature to identify specific, emerging applications for this chemical series. Handling & Disclaimers: This product is intended for research use only by qualified laboratory personnel. It is not for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. The specific mechanism of action, pharmacokinetic properties, and toxicological profile of this compound are compound-specific and must be determined by the researcher.

Properties

IUPAC Name

6-[(2,4-dichlorophenyl)methyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N5O2/c1-27-14-6-4-13(5-7-14)25-17-16(22-23-25)18(26)24(10-21-17)9-11-2-3-12(19)8-15(11)20/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKPCFVPKUQSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the triazolopyrimidine family, known for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on existing literature.

Synthesis

The synthesis of triazolopyrimidine derivatives typically involves the reaction of appropriate precursors under controlled conditions. The specific compound can be synthesized through various methods that include cyclization reactions involving triazole and pyrimidine moieties. For instance, a common approach is the use of [1,2,3]triazole as a scaffold which can be modified with different substituents to enhance biological activity.

Anticancer Properties

Research indicates that triazolopyrimidine derivatives exhibit significant anticancer properties. For example, compounds similar to This compound have been shown to inhibit critical kinases involved in cancer progression. A study demonstrated that triazolopyrimidines could inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. The inhibition of CDK-2 was particularly noted with IC50 values in the low micromolar range, suggesting potential for development as anticancer agents .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Triazolopyrimidines have been reported to possess broad-spectrum antimicrobial properties against various pathogens. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with nucleic acid synthesis or enzyme inhibition .

Anti-inflammatory Effects

Studies have also highlighted the anti-inflammatory properties of triazolopyrimidine derivatives. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic effects in inflammatory diseases .

Case Studies

  • Anticancer Activity : In a study involving a series of triazolopyrimidine derivatives, one compound demonstrated significant cytotoxicity against human cancer cell lines with an IC50 value lower than 10 µM. This compound was further analyzed for its mechanism of action and found to induce apoptosis in cancer cells .
  • Antimicrobial Efficacy : A derivative similar to the target compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .

Research Findings Summary Table

Activity Mechanism Reference
AnticancerCDK inhibition
AntimicrobialInhibition of nucleic acid synthesis
Anti-inflammatoryCOX inhibition

Scientific Research Applications

Medicinal Applications

The pharmacological profile of triazolopyrimidine derivatives, including 6-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one, suggests several therapeutic applications:

  • Antimicrobial Activity : Compounds in the triazole family have been reported to exhibit significant antimicrobial properties. Studies indicate that triazoles can act against a wide range of bacteria and fungi, making them valuable in treating infections caused by resistant strains .
  • Anticancer Properties : Research has shown that triazolo[4,5-d]pyrimidines possess cytotoxic effects against various cancer cell lines. For instance, studies involving related compounds have demonstrated their ability to inhibit cell proliferation in human cancer cells such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) . The specific compound may share similar mechanisms of action.
  • Neuroprotective Effects : The potential neuroprotective properties of triazoles have been explored in various studies. These compounds may help mitigate oxidative stress and apoptosis in neuronal cells, suggesting their use in neurodegenerative diseases .

Chemical Properties and Mechanism of Action

The mechanism of action for triazolo[4,5-d]pyrimidines often involves the inhibition of specific enzymes or pathways relevant to their target diseases. For example:

  • Enzyme Inhibition : Many triazole derivatives act as inhibitors of enzymes such as cytochrome P450 enzymes involved in drug metabolism and biosynthesis pathways in pathogens .
  • Receptor Modulation : Some studies suggest that these compounds can interact with neurotransmitter receptors or other cellular targets to exert their effects .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of triazolo[4,5-d]pyrimidine derivatives:

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications on the triazole ring enhanced antimicrobial potency significantly .
  • Cytotoxicity Assay : In vitro assays conducted on MCF-7 and Bel-7402 cell lines revealed that derivatives similar to this compound exhibited IC50 values indicating potent cytotoxic effects .
  • Neuroprotection Research : A recent investigation into neuroprotective agents found that certain triazole derivatives could reduce neuronal cell death induced by oxidative stress in vitro models .

Comparison with Similar Compounds

Key Observations :

  • Aromatic Substituents : The 4-methoxyphenyl group at position 3 provides electron-donating properties, which may optimize π-π interactions in the nsP1 active site .
  • Hybrid Structures : Compounds with oxadiazole linkers () exhibit altered pharmacokinetic profiles due to increased molecular rigidity .

Antiviral Activity and Structure-Activity Relationships (SAR)

Table 2: Antiviral Activity of Selected Triazolopyrimidinones

Compound CHIKV EC₅₀ (μM) Selectivity Index (SI) Resistance Mutations
Target Compound Data not reported P34S, T246A*
MADTP-314 0.4–1.2 >100 P34S, T246A
Ethyl-substituted analog (Compound 2) 0.2 >150 Not reported

SAR Insights :

  • Core Structure : The [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one scaffold is indispensable for nsP1 inhibition; modifications to the triazole or pyrimidine rings abolish activity .
  • Position 3 Substituents : Meta-substituted aryl groups (e.g., 4-methoxyphenyl) are critical for potency. Ortho- or para-substitutions reduce efficacy .
  • Position 5 Modifications : Ethyl or other small alkyl groups at position 5 (Figure 1 in ) significantly enhance antiviral activity, as seen in Compound 2 (EC₅₀ = 0.2 μM) . The target compound lacks this feature, suggesting lower potency compared to MADTP-313.

Resistance Profiles

Mutations in CHIKV nsP1 (e.g., P34S and T246A) confer resistance to triazolopyrimidinones by altering the compound-binding pocket . The target compound shares this resistance mechanism, indicating a common binding mode with MADTP-314.

Q & A

Q. How to compare bioactivity with structural analogs (e.g., triazolo-thiadiazines)?

  • SAR studies highlight that replacing pyrimidinone with thiadiazine reduces kinase affinity by 10-fold due to loss of key hydrogen bonds .

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